(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. The compound features an amino group, a hydroxyl group, and a methylthiophenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The precursor undergoes a reduction reaction to form the corresponding alcohol.
Amination: The alcohol is then subjected to an amination reaction to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Enzymatic Methods: Employing enzymes for stereoselective synthesis.
Continuous Flow Chemistry: Utilizing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes and receptors.
Pathways Involved: It modulates biochemical pathways related to its target enzymes or receptors.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a methylthio group.
(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound with a chloro group instead of a methylthio group.
Uniqueness
Chiral Specificity: The (1R,2R) configuration imparts unique stereochemical properties.
Functional Groups: The presence of the amino, hydroxyl, and methylthiophenyl groups allows for diverse chemical reactivity.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
DNDREDHRVVFTHL-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)SC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origin of Product |
United States |
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